4-Cyclopentylazepane hydrochloride

Description

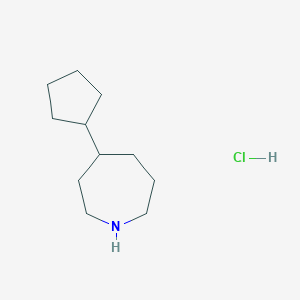

4-Cyclopentylazepane hydrochloride is an organic compound belonging to the azepane family, characterized by a seven-membered azepane ring substituted with a cyclopentyl group at the 4-position and a hydrochloride salt.

Properties

IUPAC Name |

4-cyclopentylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYFEROJFGFCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Cyclopentylazepane hydrochloride involves several steps, typically starting with the preparation of the azepane ring. This can be achieved through various synthetic routes, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods often involve optimizing these routes to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopentylazepane hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Cyclopentylazepane hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound’s interaction with dopamine receptors makes it valuable in studying neurological processes.

Medicine: Its potential therapeutic effects are being explored for conditions related to dopamine dysregulation.

Industry: The compound’s properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Molecular Structures and Substituent Effects

The following table summarizes key structural and physicochemical properties of 4-Cyclopentylazepane hydrochloride and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Features |

|---|---|---|---|---|---|

| This compound | Not explicitly provided | C₁₀H₂₀ClN | ~197.7 | Cyclopentyl | High lipophilicity, bulky substituent |

| 4-Methylazepane hydrochloride | 91846-46-7 | C₇H₁₆ClN | 149.66 | Methyl | Compact, moderate hydrophobicity |

| 4-Fluoro-4-methylazepane hydrochloride | 1951441-64-7 | C₇H₁₄ClFN | 167.65 | Methyl, Fluorine | Enhanced polarity, metabolic stability |

| 4-Cyclopropylaniline hydrochloride | 1588440-94-1 | C₉H₁₃ClN | 170.66 | Cyclopropane, Aniline | Strained ring, aromatic amine |

Key Observations :

- Cyclopentyl vs. Methyl : The cyclopentyl group in this compound introduces steric bulk and hydrophobicity, which may improve binding to hydrophobic protein pockets compared to the smaller methyl group in 4-Methylazepane hydrochloride .

- Fluorine Substitution : 4-Fluoro-4-methylazepane hydrochloride combines a methyl group with fluorine, which increases electronegativity and may reduce oxidative metabolism, enhancing pharmacokinetic stability .

- Cyclopropane vs.

Physicochemical Properties

- Solubility : The cyclopentyl group reduces aqueous solubility compared to methyl or fluorine-substituted analogs. For example, 4-Methylazepane hydrochloride is soluble in polar solvents, whereas this compound likely requires organic solvents for dissolution .

- Stability : Hydrochloride salts generally exhibit good thermal stability. However, steric hindrance from the cyclopentyl group may protect the azepane ring from degradation under acidic conditions .

Research and Application Gaps

- Structural Data : X-ray crystallography studies (using programs like SHELXL ) are needed to confirm the conformation of the cyclopentyl group and its impact on molecular packing.

- Biological Screening : Comparative studies on receptor affinity, metabolic stability, and toxicity across these analogs are lacking but critical for drug development.

Biological Activity

4-Cyclopentylazepane hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is a seven-membered saturated nitrogen-containing heterocycle. The cyclopentyl group attached to the azepane ring may influence its pharmacokinetic and pharmacodynamic properties.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities, including:

- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems.

- Anxiolytic Activity : The compound has shown promise in reducing anxiety levels in animal models, indicating its potential as an anxiolytic agent.

- Neuroprotective Effects : Some studies have reported neuroprotective properties, suggesting that it may help in conditions such as neurodegeneration.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on existing literature:

- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood and anxiety levels.

- GABAergic Activity : There is evidence suggesting that it may enhance GABAergic transmission, contributing to its anxiolytic effects.

- Dopaminergic Pathways : Potential interactions with dopaminergic pathways could explain some of its antidepressant-like activities.

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in rodent models.

- Methodology : Administered various doses of the compound to mice subjected to chronic stress.

- Findings : Significant reduction in depressive-like behaviors was observed compared to control groups, correlating with increased serotonin levels in the brain.

-

Anxiolytic Activity Assessment :

- Objective : To assess the anxiolytic potential using the elevated plus maze test.

- Methodology : Mice were treated with this compound prior to testing.

- Findings : Treated mice spent more time in open arms compared to controls, indicating reduced anxiety levels.

-

Neuroprotection Study :

- Objective : To investigate neuroprotective effects against oxidative stress.

- Methodology : Cultured neurons were exposed to oxidative agents with and without treatment.

- Findings : The compound significantly reduced cell death and oxidative markers.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behaviors | |

| Anxiolytic | Increased open arm time in elevated plus maze | |

| Neuroprotective | Reduced cell death under oxidative stress |

| Mechanism | Description | Evidence |

|---|---|---|

| Serotonin Modulation | Interaction with serotonin receptors | Preliminary data |

| GABAergic Enhancement | Potential enhancement of GABA transmission | Animal studies |

| Dopaminergic Interaction | Possible influence on dopaminergic pathways | Hypothetical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.